molecular formula C9H9F2N B13529506 3-(2,5-Difluorophenyl)azetidine

3-(2,5-Difluorophenyl)azetidine

Cat. No.: B13529506
M. Wt: 169.17 g/mol
InChI Key: YQSWWRARVGGKMP-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C9H9F2N. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the difluorophenyl group enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has its challenges.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2,5-Difluorophenyl)azetidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and electronic properties make it reactive towards various biological molecules. It can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the difluorophenyl group.

    2-Azetidinone: A lactam derivative of azetidine with a carbonyl group.

    3-(2,4-Difluorophenyl)azetidine: A similar compound with fluorine atoms at different positions on the phenyl ring.

Uniqueness: 3-(2,5-Difluorophenyl)azetidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

3-(2,5-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6,12H,4-5H2

InChI Key

YQSWWRARVGGKMP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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